11-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C29H28F2N2O3 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.20679908 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo [b,e][1,4] diazepin-1-ones has been achieved through dehydrative cyclization, with certain derivatives showing moderate analgesic activity, highlighting their potential in medicinal chemistry (Matsuo, Yoshida, Ohta, & Tanaka, 1985). New derivatives have been synthesized via an efficient four-step process, suggesting their possible biological and pharmacological applications in treating conditions like epilepsy and schizophrenia (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Mass Spectral Analysis
The mass spectral fragmentation patterns of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-11-phenyl-1H-dibenzo[b,e][1,4]diazepin-1-one and its derivatives have been studied to understand their behavior under electron impact, which is crucial for analytical and pharmaceutical chemistry (Arellano, Martínez, & Cortés, 1982).
Pharmacological Applications
Several studies have investigated the potential pharmacological applications of dibenzo[b,e][1,4]diazepin-1-one derivatives. For instance, their anti-corrosion properties for mild steel in acidic media were explored, indicating their utility beyond pharmaceuticals into industrial applications (Laabaissi et al., 2021). The synthesis of condensed pyridazine derivatives and their affinity to the benzodiazepine receptor were also examined, suggesting their potential in neuropharmacology (Nakao et al., 1990).
Novel Rearrangements and Chemical Properties
Research has also delved into the novel rearrangements and chemical properties of these compounds, such as the dehydration of specific benzoic acids leading to the formation of a new fused pentacyclic system, underscoring the versatility and reactivity of these molecules (Ukhin et al., 2011).
Properties
IUPAC Name |
6-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F2N2O3/c1-29(2)14-23-27(24(34)15-29)28(33-22-7-5-4-6-21(22)32-23)17-8-10-25(35-3)18(12-17)16-36-26-11-9-19(30)13-20(26)31/h4-13,28,32-33H,14-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWGTAFULATILC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5)F)F)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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